molecular formula C10H12FNO3S B6244312 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate CAS No. 2411195-99-6

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

Cat. No. B6244312
CAS RN: 2411195-99-6
M. Wt: 245.3
InChI Key:
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Description

Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts .


Molecular Structure Analysis

The parent compound of isoindoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate involves the reaction of 2-ethyl-1H-isoindole-5-carboxylic acid with fluoranesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-ethyl-1H-isoindole-5-carboxylic acid", "Fluoranesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-ethyl-1H-isoindole-5-carboxylic acid to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask to act as a catalyst", "Add fluoranesulfonyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add water to the reaction mixture to quench the reaction", "Extract the product with an organic solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

2411195-99-6

Molecular Formula

C10H12FNO3S

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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